Product packaging for Fmoc-D-Cystine(Cat. No.:)

Fmoc-D-Cystine

Cat. No.: B13148103
M. Wt: 684.8 g/mol
InChI Key: IRQYKZZFOSDZHP-XGDNGBMYSA-N
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Description

Historical Context and Evolution of D-Amino Acid Chemistry in Bioresearch

For a significant period in the history of biochemistry, L-amino acids were considered the exclusive building blocks of life, forming the basis of all proteins and peptides. D-amino acids, their non-superimposable mirror images or enantiomers, were initially regarded as anomalies when first identified. nih.gov However, further research revealed their presence and specific biological functions in a wide range of organisms, from the peptidoglycan cell walls of bacteria to the venom of cone snails and even in the mammalian brain, where they can act as neurotransmitters. nih.gov

This growing understanding of the natural roles of D-amino acids spurred their exploration in bioresearch. A pivotal application emerged in peptide chemistry. Peptides synthesized from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic potential. nih.gov Researchers discovered that by strategically incorporating D-amino acids into peptide sequences, they could create analogues that are highly resistant to this enzymatic breakdown. nih.govnih.govlifetein.com.cn This is because proteases are chiral enzymes that are stereospecific for L-amino acid peptide bonds. researchgate.net The introduction of D-amino acids disrupts the recognition sites for these enzymes, thereby enhancing the peptide's stability and in vivo half-life. nih.govfrontiersin.org This principle of using stereochemistry to confer proteolytic resistance has become a cornerstone of modern drug design and biomaterial development. nih.gov

Significance of Stereochemistry in Fmoc-D-Cystine Derivatives for Advanced Applications

The precise three-dimensional arrangement of atoms—the stereochemistry—of a molecule is fundamental to its function in a biological context. In the case of this compound, the "D" configuration is of paramount importance for its utility in advanced applications. The primary advantage conferred by the D-stereocenter is enhanced enzymatic stability. Peptides incorporating D-amino acids exhibit a marked resistance to degradation by proteases, a crucial attribute for the development of peptide-based therapeutics and long-lasting biomaterials. nih.govnih.gov

Beyond stability, stereochemistry profoundly influences the self-assembly properties of peptides. The incorporation of D-amino acids into a peptide sequence can alter its secondary structure, such as α-helices and β-sheets, which in turn dictates how the peptides interact with each other at a supramolecular level. nih.govrsc.org This is particularly relevant in the field of hydrogels. Fmoc-protected amino acids are well-known for their ability to self-assemble into nanofibrous networks that can trap large amounts of water, forming hydrogels. nih.govrsc.orgresearchgate.net The chirality of the amino acid building block can affect the morphology of the resulting nanofibers, the mechanical properties of the hydrogel (e.g., stiffness), and its behavior in biological environments. nih.govnih.gov For instance, studies on Fmoc-tripeptide hydrogels have shown that the chirality of the constituent amino acids significantly impacts the storage modulus (G') and drug release kinetics of the material. nih.gov The use of this compound, therefore, allows for the creation of hydrogels with distinct properties compared to their L-Cystine counterparts, opening up possibilities for finely tuned drug delivery systems and tissue engineering scaffolds. nih.gov

The following table illustrates the impact of D-amino acid incorporation on peptide stability, a key feature leveraged by using this compound.

Peptide CompositionTime (hours)Remaining Peptide (%)
All L-amino acid peptide40
L-peptide with C-terminal D-amino acid modification2415

This table is a representation of data showing that modifying short L-peptides with D-amino acids at the C-terminus significantly enhances their stability against proteolysis by enzymes like proteinase K. While the all-L-peptide is completely degraded within 4 hours, a significant portion of the D-amino acid-modified peptide remains after 24 hours. nih.gov

Overview of Research Trajectories Utilizing this compound as a Core Chemical Entity

This compound serves as a specialized building block in several key areas of modern chemical and biomedical research. Its applications stem from the combined advantages of the Fmoc group for solid-phase peptide synthesis (SPPS) and the unique properties conferred by the D-cystine core.

Peptide Synthesis and Drug Design: The most direct application of this compound is in the synthesis of peptides with enhanced proteolytic stability. nih.govfrontiersin.org By incorporating D-cystine, researchers can create peptide-based drug candidates that persist longer in the body. Furthermore, the cystine unit itself is crucial for introducing disulfide bonds into peptide structures. Disulfide bridges are vital for establishing and maintaining the correct three-dimensional conformation of many biologically active peptides, which is often essential for their function. springernature.comnih.gov Using this compound allows for the synthesis of cyclic peptides or peptides with specific structural constraints that are also resistant to enzymatic degradation.

Biomaterials and Hydrogels: A major research trajectory involves the use of this compound in the development of self-assembling biomaterials, particularly hydrogels. nih.gov The Fmoc group promotes self-assembly through π-π stacking interactions, while the peptide backbone forms hydrogen bonds, leading to the formation of a nanofibrous network characteristic of hydrogels. nih.govmdpi.com The D-stereochemistry, as discussed, influences the material's properties, including its mechanical strength and degradation profile. nih.govnih.gov These hydrogels are being explored as advanced platforms for controlled drug delivery, where a therapeutic agent can be encapsulated within the hydrogel matrix and released over time as the material degrades. nih.govresearchgate.net The inherent proteolytic resistance of materials made from D-amino acids makes them particularly suitable for long-term delivery applications. rsc.org

Tissue Engineering: The development of scaffolds that can support cell growth and guide tissue regeneration is another significant area of research. Peptide-based hydrogels are attractive for this purpose due to their biocompatibility and tunable properties. nih.gov Hydrogels derived from this compound can be designed to mimic the extracellular matrix, providing a suitable environment for cell adhesion and proliferation. The slow degradation rate of these materials ensures that the scaffold remains intact for a sufficient period to support new tissue formation. researchgate.net

The table below summarizes how chirality can influence the properties of Fmoc-peptide hydrogels, a key area of application for this compound.

Hydrogel SystemKey PropertyObservation
Fmoc-tripeptide hydrogelsMechanical Properties (Storage Modulus G')The storage modulus is highly sensitive to the chirality of the Fmoc-peptide. nih.gov
Fmoc-tripeptide hydrogelsDrug Release KineticsChirality influences the rate of drug release, with L-chirality hydrogels showing higher release values in some studies. nih.gov
Heterochiral dipeptidesSelf-AssemblyThe introduction of a D-amino acid can hamper hydrogelation in some sequences by altering intermolecular interactions. nih.gov

This table synthesizes findings from research on Fmoc-peptide hydrogels, demonstrating that the stereochemistry of the amino acid building blocks is a critical factor in determining the physical and functional properties of the resulting biomaterials. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H32N2O8S2 B13148103 Fmoc-D-Cystine

Properties

Molecular Formula

C36H32N2O8S2

Molecular Weight

684.8 g/mol

IUPAC Name

(2S)-3-[[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32?/m1/s1

InChI Key

IRQYKZZFOSDZHP-XGDNGBMYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

Advanced Synthesis Methodologies of Fmoc D Cystine and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Techniques Involving Fmoc-D-Cystine

Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides. peptide.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com The use of this compound in SPPS requires careful consideration of several factors to ensure the integrity of the final product.

The removal of the Fmoc group is a critical step in each cycle of SPPS. The most common reagent for this purpose is a 20% solution of piperidine (B6355638) in DMF. oup.com However, piperidine is a nucleophilic base and can contribute to side reactions, particularly with sensitive amino acids like cysteine. peptide.comiris-biotech.de

To mitigate these issues, alternative bases and optimized conditions have been explored:

Piperidine: While effective, prolonged exposure to piperidine can lead to side reactions such as the formation of 3-(1-piperidinyl)alanine. peptide.comscite.ai

Morpholine (B109124): Morpholine has been investigated as a less nucleophilic alternative to piperidine. nih.govresearchgate.netnih.gov Studies have shown that 50-60% morpholine in DMF can efficiently remove the Fmoc group while minimizing side reactions like diketopiperazine and aspartimide formation. researchgate.netnih.gov

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic base that can rapidly remove the Fmoc group. peptide.com It is often used in combination with a scavenger like piperidine to trap the dibenzofulvene byproduct of the deprotection reaction. peptide.com However, DBU can catalyze aspartimide formation and should be used with caution in sequences containing aspartic acid. peptide.com

Piperazine (B1678402): A combination of piperazine and DBU has been reported as a rapid and efficient Fmoc deprotection solution, offering a safer alternative to piperidine. rsc.org

The choice of deprotection reagent and the duration of the deprotection step must be carefully optimized for each synthesis to maximize Fmoc removal while minimizing side reactions. iris-biotech.de

Table 2: Comparison of Fmoc Deprotection Reagents

ReagentConcentrationAdvantagesDisadvantages
Piperidine20% in DMFEffective and widely used. oup.comCan cause side reactions like 3-(1-piperidinyl)alanine formation. peptide.comscite.ai
Morpholine50-60% in DMFLess nucleophilic, minimizes diketopiperazine and aspartimide formation. researchgate.netnih.govMay be less efficient than piperidine. researchgate.net
DBU1-2% in DMF (often with a scavenger)Rapid deprotection. peptide.comCan catalyze aspartimide formation. peptide.com
Piperazine/DBU-Rapid and efficient, safer alternative to piperidine. rsc.org-

Cysteine residues are particularly susceptible to racemization (the conversion of a chiral center to a mixture of enantiomers) and epimerization (the change in configuration at one of multiple chiral centers) during peptide synthesis. peptide.comnih.gov This is especially problematic during the activation step of the coupling reaction, particularly when using base-mediated methods. sigmaaldrich.com

Several strategies have been developed to minimize racemization and epimerization of cysteine residues:

Coupling Reagents: Using coupling reagents that operate under acidic or neutral conditions, such as diisopropylcarbodiimide (DIPCDI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma, can significantly reduce racemization compared to base-mediated methods. sigmaaldrich.compeptide.com

Temperature Control: Lowering the temperature during the coupling reaction can help to limit the extent of racemization, especially when using microwave-assisted SPPS. nih.gov

Hindered Bases: The use of sterically hindered bases, such as 2,4,6-collidine, in place of more common bases like N-methylmorpholine, has been shown to suppress racemization during the coupling of cysteine residues. nih.govjohnshopkins.edu

Choice of Resin: For peptides with a C-terminal cysteine, the choice of resin can have a significant impact. The use of trityl-type resins, such as 2-chlorotrityl chloride resin, can reduce epimerization compared to Wang-type resins. sigmaaldrich.com

Thiol Protecting Group: As mentioned previously, the choice of thiol protecting group can also influence the degree of racemization. The tetrahydropyranyl (Thp) group has been shown to result in less racemization than the trityl (Trt) group. sigmaaldrich.com

A recent study demonstrated that using Fmoc-Cys protected with Thp or Mmt, in conjunction with 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF for Fmoc removal, effectively minimizes side reactions, including epimerization. csic.esacs.org

The incorporation of this compound into a peptide chain is susceptible to several side reactions that can lead to the formation of impurities.

3-(1-piperidinyl)alanine Formation: This side reaction is particularly problematic for peptides with a C-terminal cysteine. peptide.comiris-biotech.de It occurs through a base-catalyzed β-elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate. peptide.comscite.ai The piperidine used for Fmoc deprotection can then add to this intermediate, resulting in the formation of a 3-(1-piperidinyl)alanine adduct. peptide.comscite.ai The use of a bulky thiol protecting group like trityl can help to minimize this side reaction. peptide.comiris-biotech.de

Elimination-Addition Reactions: The β-elimination reaction that leads to the formation of dehydroalanine is a key step in several side reactions. scite.ai The extent of this reaction is influenced by the nature of the thiol protecting group, with S-tBu being more prone to elimination than Acm or Trt. scite.ai

Strategies to control these side reactions include:

Minimizing exposure to base: Using shorter deprotection times or milder basic conditions can help to reduce the extent of β-elimination.

Optimizing the thiol protecting group: As mentioned, the choice of protecting group can significantly impact the propensity for elimination reactions. scite.ai

Using alternative deprotection reagents: Replacing piperidine with less nucleophilic bases like morpholine can prevent the formation of the piperidinyl adduct. researchgate.netnih.gov

By carefully selecting protecting groups, optimizing reaction conditions, and being aware of potential side reactions, it is possible to successfully synthesize high-purity peptides containing this compound using solid-phase peptide synthesis.

Advanced Coupling Reagents and Techniques for this compound Integration

The integration of this compound into a growing peptide chain is a critical step that can be prone to side reactions, most notably racemization. The selection of an appropriate coupling reagent and technique is therefore paramount to maintaining the stereochemical integrity of the D-amino acid. While a variety of coupling reagents are available for standard peptide synthesis, the specific case of cysteine derivatives requires careful consideration.

Base-mediated activation methods, which are common in Fmoc solid-phase peptide synthesis (SPPS), can exacerbate racemization of cysteine residues. nih.gov Therefore, coupling under acidic or neutral conditions is often preferred. Carbodiimide-based reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt), provide a more favorable acidic/neutral environment that minimizes epimerization. bachem.comsigmaaldrich.com The combination of DIC with HOBt or Oxyma Pure is considered one of the best methods for coupling Fmoc-protected cysteine derivatives under base-free conditions, which helps to minimize racemization. bachem.com

Phosphonium (B103445) and aminium/uronium salt-based reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient coupling reagents. bachem.com However, their use typically requires the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA), which can increase the risk of racemization for sensitive amino acids like cysteine. bachem.com More recent developments have led to reagents like 1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate (COMU), which shows high coupling efficiency with reduced epimerization and can be effective with only one equivalent of base. acs.org

The choice of coupling reagent can be guided by the specific requirements of the synthesis, such as the nature of the peptide sequence and the scale of the synthesis. For instance, in automated SPPS, the solubility of byproducts is a key consideration, making DIC a useful reagent as its corresponding urea (B33335) is soluble in common washing solvents. bachem.com

Table 1: Comparison of Advanced Coupling Reagents for Fmoc-Cystine Integration
Reagent ClassExamplesActivation ConditionsAdvantagesDisadvantages
CarbodiimidesDCC, DIC, EDCAcidic/Neutral (with additives like HOBt, Oxyma Pure)Minimizes racemization for cysteine derivatives. bachem.comsigmaaldrich.com DIC byproducts are soluble. bachem.comDCC can form an insoluble urea byproduct. Can be less efficient than onium salts.
Phosphonium SaltsBOP, PyBOPBasic (requires tertiary base)High coupling efficiency.Increased risk of racemization for cysteine derivatives. bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUBasic (requires tertiary base)High coupling rates and efficiency with few side reactions. bachem.comIncreased risk of racemization, especially with pre-activation and microwave heating. nih.govsigmaaldrich.com
Immonium-type SaltsCOMUBasic (can be used with 1 eq. of base)High coupling efficiency, reduced epimerization, good solubility. acs.orgRelatively newer and potentially more expensive.

Solution-Phase and Hybrid Synthetic Approaches for this compound Constructs

While solid-phase peptide synthesis (SPPS) is the dominant method for preparing peptides in a laboratory setting, solution-phase synthesis remains a valuable strategy, particularly for large-scale production. chempep.comresearchgate.net In the context of this compound constructs, solution-phase synthesis involves the stepwise coupling of amino acids or peptide fragments in a suitable solvent system. researchgate.net The principles of protecting group strategy and peptide bond formation are fundamentally the same as in SPPS. researchgate.net

One of the challenges of using the Fmoc group in solution-phase synthesis is the reactivity of the dibenzofulvene byproduct generated during the deprotection step with piperidine. nih.gov This reactive intermediate can potentially form adducts with the newly liberated N-terminal amine, leading to undesired side products. Careful control of reaction conditions and purification of intermediates are therefore crucial.

Hybrid synthetic approaches combine the advantages of both solid-phase and solution-phase methods. For example, a protected peptide fragment containing this compound can be synthesized on a solid support, cleaved from the resin, and then used in a solution-phase fragment condensation to build a larger peptide. This strategy can be particularly useful for the synthesis of long or complex peptides, where the full-length synthesis on a solid support might be inefficient.

The choice between solid-phase, solution-phase, or a hybrid approach depends on several factors, including the length and complexity of the target peptide, the desired scale of synthesis, and the specific chemical properties of the this compound-containing sequence.

Regioselective Disulfide Bond Formation in this compound Containing Peptides

A key feature of peptides containing multiple cysteine residues is their ability to form disulfide bridges, which are crucial for their three-dimensional structure and biological activity. rsc.org When synthesizing peptides with more than two cysteine residues, controlling the connectivity of the disulfide bonds to obtain the desired isomer is a significant challenge. rsc.org Regioselective disulfide bond formation is achieved through the use of an orthogonal set of thiol protecting groups. researchgate.net These protecting groups can be selectively removed under different conditions, allowing for the stepwise formation of disulfide bonds.

For Fmoc-based synthesis, a common strategy involves using a combination of acid-labile and other selectively removable protecting groups. The trityl (Trt) group is widely used as it is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage from the resin. sigmaaldrich.com To form a specific disulfide bond while other cysteines remain protected, groups with different lability are employed.

Common orthogonal protecting groups used in conjunction with the Fmoc strategy include:

Acetamidomethyl (Acm): Stable to TFA but can be removed by treatment with iodine or mercury(II) acetate, often in solution after peptide cleavage and purification. sigmaaldrich.com

Diphenylmethyl (Dpm): Stable to mild TFA treatment (1-3%), allowing for the selective removal of other groups like 4-methoxytrityl (Mmt), but is cleaved with 95% TFA. sigmaaldrich.com

4-methoxytrityl (Mmt): A more acid-labile version of the trityl group, which can be removed on the solid phase with dilute TFA without affecting S-Dpm or S-Trt groups significantly. sigmaaldrich.com

tert-Butyl (tBu): Stable to TFA but requires stronger acid conditions or specific reagents for removal. sigmaaldrich.com

By strategically placing these protecting groups on the different cysteine residues in the peptide sequence, it is possible to direct the formation of disulfide bonds in a predetermined order. For instance, a peptide with four cysteines can be synthesized with two protected as Cys(Trt) and two as Cys(Acm). After cleavage from the resin, the two free thiols from the deprotected Cys(Trt) residues can be oxidized to form the first disulfide bond. Subsequently, the Acm groups can be removed and the second disulfide bond formed. rsc.org A combination of Dpm and Mmt protecting groups is also effective for the regioselective synthesis of peptides with two disulfide bridges. sigmaaldrich.com

Table 2: Protecting Group Combinations for Regioselective Disulfide Bond Formation
Protecting Group 1Protecting Group 2Selective Deprotection Condition 1Selective Deprotection Condition 2Application Example
Trityl (Trt)Acetamidomethyl (Acm)TFA (during cleavage)Iodine or Hg(OAc)₂Synthesis of endothelin. rsc.org
4-methoxytrityl (Mmt)Diphenylmethyl (Dpm)1-3% TFA on-resin95% TFASynthesis of cyclic peptides with two disulfide bridges. sigmaaldrich.com
tert-Butyl (tBu)Methylbenzyl (MeBzl)TFA/DMSO/anisoleStronger acid conditionsOne-pot formation of two disulfide bonds in α-conotoxin SI. sigmaaldrich.com

Chemical Transformations and Mechanistic Investigations Involving Fmoc D Cystine

Mechanistic Studies of N-Fmoc to S-Fluorenylmethyl (Fm) Transprotection in Cysteine Derivatives

A notable and often unexpected reaction during the deprotection of Nα-Fmoc-cysteine derivatives is the migration of the protecting group from the α-nitrogen to the side-chain sulfur, resulting in an S-fluorenylmethyl (S-Fm) protected cysteine. beilstein-journals.orgresearchgate.net This "transprotection" reaction has been the subject of detailed mechanistic investigation.

The proposed mechanism for this N→S transfer is initiated by the standard base-mediated deprotection of the N-Fmoc group. beilstein-journals.orgnih.gov The process proceeds via an E1cB-type elimination mechanism, generating a highly reactive exocyclic double-bonded intermediate, dibenzofulvene (DBF), along with carbon dioxide and the deprotected amine. researchgate.netpeptide.commdpi.com In the presence of a free cysteine thiol, the base used for deprotection (e.g., piperidine (B6355638), morpholine (B109124), or DBU) also deprotonates the thiol group to form a nucleophilic thiolate. researchgate.netd-nb.info This thiolate can then attack the electrophilic dibenzofulvene intermediate in a Michael-type addition reaction. beilstein-journals.orgresearchgate.net This sequence of events effectively transfers the fluorenyl moiety from the nitrogen to the sulfur, yielding the S-Fm protected product. researchgate.net

Research has shown that the choice of base and its concentration are critical factors influencing the yield of this transprotection reaction. beilstein-journals.orgd-nb.info Studies using Nα-Fmoc protected glycocysteine derivatives found that deprotection with an excess of morpholine led to a high yield of the S-Fm protected product. beilstein-journals.org Similarly, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry tetrahydrofuran (B95107) (THF) has been shown to efficiently catalyze this transformation for N-Fmoc-cysteine di- and tripeptides, with yields ranging from 69–87%. beilstein-journals.orgresearchgate.netresearchgate.net Conversely, standard SPPS conditions using 20% piperidine in DMF can lead to complete deprotection without significant transprotection, indicating that the reaction can be controlled by carefully selecting the reaction conditions. beilstein-journals.orgd-nb.info

Influence of Base and Concentration on N→S Transprotection
BaseConcentration / EquivalentsSolventYield of S-Fm Product (%)Reference
MorpholineExcessDMFHigh Yield beilstein-journals.org
Morpholine6 equivDMF62% d-nb.info
DBU-THF69-87% researchgate.netresearchgate.net
Piperidine6 equivDMF47% d-nb.info
Piperidine20%DMFLow / Avoided beilstein-journals.orgd-nb.info

Investigation of Base-Mediated Side Reactions during Fmoc Deprotection and their Chemical Pathways

The basic conditions required for N-Fmoc group removal can promote several undesirable side reactions involving cysteine residues, particularly when the cysteine is at the C-terminus of a peptide. rsc.orgcsic.es These reactions can lead to the formation of various byproducts, complicating purification and reducing the yield of the desired peptide.

One significant side reaction is the formation of 3-(1-piperidinyl)alanine . iris-biotech.depeptide.com This occurs through a base-catalyzed β-elimination of the protected thiol group, which generates a highly reactive dehydroalanine (B155165) (Dha) intermediate. peptide.comiris-biotech.de The piperidine, present in the deprotection solution, then acts as a nucleophile and adds to the dehydroalanine, resulting in the unwanted adduct. iris-biotech.depeptide.comiris-biotech.de The use of a bulky thiol protecting group, such as the trityl (Trt) group, can help minimize this side reaction. iris-biotech.depeptide.com

Another base-mediated problem is the racemization of the C-terminal cysteine residue. rsc.orgresearchgate.net The α-proton of the C-terminal amino acid is susceptible to abstraction by the base, leading to the loss of stereochemical integrity. nih.govsemanticscholar.org The extent of racemization is influenced by the choice of base, with piperazine (B1678402) showing less propensity to cause racemization compared to piperidine. researchgate.net The use of carbodiimide (B86325) activation methods, as opposed to base-mediated phosphonium (B103445) or uronium reagents, can also avoid this issue during coupling steps. nih.govsemanticscholar.org

The formation of lanthionine (B1674491) , a thioether amino acid, represents another chemical pathway arising from the dehydroalanine intermediate. nih.gov If an unprotected cysteine residue is present elsewhere in the peptide sequence, its thiol side chain can undergo an intramolecular conjugate addition to the newly formed dehydroalanine. nih.gov This results in a cyclic peptide containing a lanthionine bridge. This reaction is stereoselective and has been studied as a biomimetic route to lantibiotics, a class of naturally occurring antimicrobial peptides. nih.govresearchgate.netnih.gov

Furthermore, while aspartimide formation is primarily associated with aspartic acid residues, especially in Asp-Gly or Asp-Cys sequences, it is a critical example of a base-induced side reaction in Fmoc-SPPS. iris-biotech.denih.govresearchgate.net The peptide backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a five-membered succinimide (B58015) ring. mdpi.comiris-biotech.de This can lead to epimerization at the α-carbon and the formation of β-aspartyl peptides upon ring-opening. nih.gov The presence of an adjacent Cys(Acm) residue has been noted to increase the propensity for aspartimide formation. bachem.com

Summary of Base-Mediated Side Reactions of Fmoc-Cysteine
Side ReactionMechanism / PathwayKey IntermediateMitigation StrategyReference
3-(1-piperidinyl)alanine Formationβ-elimination followed by nucleophilic addition of piperidineDehydroalanine (Dha)Use of bulky thiol protecting groups (e.g., Trt) iris-biotech.depeptide.comiris-biotech.de
RacemizationBase-catalyzed abstraction of the α-protonEnolateUse of milder bases (e.g., piperazine), avoid base-mediated coupling reagents researchgate.netnih.gov
Lanthionine FormationIntramolecular conjugate addition of a Cys thiol to a Dha residueDehydroalanine (Dha)Orthogonal protection of all Cys residues nih.govuniupo.it
Aspartimide Formation (in Asp-Cys sequences)Intramolecular cyclization of the Asp side chainSuccinimide ringUse of additives like HOBt in deprotection solution, backbone protection (e.g., Dmb) nih.govresearchgate.netbachem.com

Oxidation Chemistry of Cysteine Thiol in Fmoc-Protected Systems and Formation of Sulfoxides/Sulfones

The thiol side chain of cysteine is highly susceptible to oxidation, a reaction that can occur under various conditions during peptide synthesis and handling. rsc.orgresearchgate.net The primary oxidation products are sulfenic acid (R-SOH), which is typically a transient intermediate, followed by the more stable sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H), or, in the case of protected cysteine (as a thioether), the corresponding sulfoxide (B87167) (R-S(O)-R') and sulfone (R-S(O)₂-R'). rsc.org

In the context of Fmoc-protected peptide synthesis, unintended oxidation of the cysteine thiol or thioether protecting groups can occur, particularly during prolonged exposure to air or acidic conditions used for cleavage. iris-biotech.de This is a well-documented side reaction for methionine as well, leading to mass shifts of +16 Da for the sulfoxide and +32 Da for the sulfone, which are detectable by mass spectrometry. iris-biotech.de Oxidation can be a significant issue, and care must be taken to avoid it, though in some cases, the oxidation of methionine sulfoxide is reversible. iris-biotech.de

Conversely, the oxidation of cysteine derivatives can be harnessed for specific synthetic purposes. The oxidation of a thioether to a sulfoxide or sulfone can be achieved using various oxidizing agents such as peroxides or meta-chloroperoxybenzoic acid (mCPBA). researchgate.netsoton.ac.uk This transformation alters the chemical properties of the side chain. For instance, oxidation of a sulfide (B99878) to a sulfoxide or sulfone facilitates a subsequent base-catalyzed β-elimination reaction. nih.gov This strategy has been used for the controlled release of thiol-conjugated molecules. nih.gov In some synthetic schemes, cysteine sulfoxides have been intentionally prepared and used as precursors for selective peptide modifications. nih.gov However, it is important to note that controlling the oxidation state can be challenging, as over-oxidation from the sulfoxide to the sulfone can occur with stronger oxidants or longer reaction times. researchgate.netnih.gov

Oxidation States of Cysteine Side Chain
Oxidation StateChemical FormulaFormation ConditionsNotesReference
Thiol-SHReduced stateNucleophilic and prone to oxidation rsc.org
Disulfide (Cystine)-S-S-Mild oxidation (e.g., air, I₂)Forms bridges between two cysteine residues beilstein-journals.org
Sulfoxide (from thioether)-S(O)-R'Controlled oxidation (e.g., mCPBA, H₂O₂)Can be an intended intermediate or an unwanted side product iris-biotech.denih.govnih.gov
Sulfone (from thioether)-S(O)₂-R'Stronger oxidationGenerally stable and less reactive than sulfoxide researchgate.netiris-biotech.denih.gov

Role of Fmoc D Cystine in Peptide and Protein Engineering

Incorporation into Complex Peptide Architectures via SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, and the Fmoc strategy is a widely adopted method due to its milder reaction conditions compared to the Boc/Benzyl strategy. nih.govnih.gov The use of Fmoc-D-Cystine and its protected variants, such as Fmoc-D-Cys(Trt)-OH, allows for the precise insertion of D-cysteine residues into a growing peptide chain. benchchem.comsigmaaldrich.com This is particularly significant as the incorporation of D-amino acids can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. benchchem.com

Synthesis of Cyclic Peptides and Peptide Macrocyclization Strategies

The introduction of D-cysteine residues via this compound derivatives is a key strategy in the synthesis of cyclic peptides. nih.gov Cyclization can be achieved through the formation of a disulfide bridge between two cysteine residues, a common motif in naturally occurring cyclic peptides. The use of orthogonal protecting groups for different cysteine residues allows for the regioselective formation of multiple disulfide bonds within a single peptide, leading to complex, constrained architectures. sigmaaldrich.com

Beyond disulfide bridging, the thiol group of D-cysteine can participate in various macrocyclization strategies. rsc.org These include:

Thioether formation: Reaction of the cysteine thiol with an electrophilic partner, such as a haloacetylated N-terminus or an alkene via thiol-ene "click" chemistry, results in a stable thioether linkage. nih.govnih.gov

Thia-Michael addition: This strategy involves the addition of the cysteine thiol to an electron-deficient alkene, often incorporated into the peptide sequence as an unnatural amino acid. rsc.org

These methods, facilitated by the incorporation of this compound derivatives during SPPS, allow for the creation of cyclic peptides with diverse ring sizes and chemical properties, influencing their conformation, stability, and biological activity. rsc.orgnih.gov

Table 1: Macrocyclization Strategies Involving D-Cysteine
StrategyReactive PartnersResulting LinkageKey Features
Disulfide FormationTwo Cysteine ThiolsDisulfide BondReversible under reducing conditions.
Thioether FormationCysteine Thiol + Electrophile (e.g., haloacetyl group)Thioether BondStable and non-reducible.
Thiol-Ene "Click" ChemistryCysteine Thiol + AlkyneThioether BondHigh efficiency and orthogonality. nih.gov
Thia-Michael AdditionCysteine Thiol + Electron-deficient AlkeneThioether BondForms a stable C-S bond. rsc.org

Applications in Native Chemical Ligation (NCL) and Thioester Chemistry

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. wikipedia.orgnih.gov A critical requirement for NCL is a peptide segment with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.org While the synthesis of peptide thioesters using Fmoc-SPPS has been challenging due to the instability of the thioester to the basic conditions used for Fmoc deprotection, several strategies have been developed to overcome this hurdle. rsc.orgresearchgate.net

The incorporation of D-cysteine at the N-terminus of a peptide fragment, using this compound in SPPS, allows for its participation in NCL reactions. This expands the toolkit for protein chemists, enabling the assembly of proteins with strategically placed D-amino acids at the ligation site. wikipedia.orgillinois.edu The resulting native peptide bond is formed between the C-terminal thioester of one fragment and the N-terminal D-cysteine of the other. wikipedia.org Furthermore, variations of NCL, such as those using thiol-containing auxiliaries, have broadened the scope of this methodology, although ligation at a cysteine residue remains highly efficient. wikipedia.orgnih.gov

Design and Synthesis of Peptide-Based Bioconjugates Utilizing this compound Scaffolds

The unique reactivity of the cysteine thiol group makes it an ideal handle for the site-specific modification of peptides and proteins. rsc.orgnih.gov By incorporating this compound into a peptide sequence, a specific site is created for the attachment of various molecular entities, leading to the formation of peptide-based bioconjugates with tailored functions. chemimpex.comchemimpex.com

Site-Specific Modification of Peptides and Proteins through Cysteine Thiol Reactivity

The nucleophilic nature of the cysteine thiol allows for a variety of chemoselective ligation reactions. rsc.orgnih.gov These reactions are typically performed under mild conditions, compatible with the structural integrity of the peptide or protein. Common modification strategies include:

Alkylation: Reaction with alkyl halides, such as iodoacetamide (B48618) derivatives, to form stable thioether bonds.

Michael Addition: Conjugation to maleimides or other Michael acceptors.

Disulfide Exchange: Reaction with other thiols or activated disulfides to form new disulfide bonds.

These methods enable the attachment of a wide range of functionalities, including polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties, cytotoxic drugs to create antibody-drug conjugates (ADCs), and imaging agents for diagnostic purposes. rsc.orgacs.org The use of this compound ensures that the modification occurs at a predetermined position within the peptide sequence, leading to a homogeneous product with well-defined properties. google.com

Synthesis of Fluorescent D-Cysteine Derivatives for Bio-labeling

This compound serves as a precursor for the synthesis of fluorescent D-cysteine derivatives, which are valuable tools for bio-labeling and imaging. nih.gov By reacting the thiol group of D-cysteine with a fluorescent probe containing a thiol-reactive group, a fluorescent amino acid can be generated. This modified amino acid can then be incorporated into a peptide sequence using SPPS.

For example, a study demonstrated the synthesis of fluorescent D-cysteines through the conjugate addition of aryl thiols to a chiral dehydroalanine (B155165) derivative. nih.gov The resulting adducts were then converted into N-Fmoc-D-cysteine derivatives for use in SPPS. nih.gov The incorporation of these fluorescent D-cysteine derivatives into cell-penetrating peptides allowed for the monitoring of their cellular uptake and localization by fluorescence microscopy. nih.gov

Development of Peptidomimetics and Non-Natural Amino Acid Conjugates

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability, bioavailability, and receptor affinity. researchgate.netnih.gov The incorporation of D-amino acids, such as D-cysteine derived from this compound, is a common strategy in the design of peptidomimetics. benchchem.com The altered stereochemistry at the α-carbon can induce specific secondary structures and provide resistance to proteolytic degradation. benchchem.com

Furthermore, the thiol group of D-cysteine serves as a versatile anchor for the conjugation of non-natural amino acid structures and other molecular scaffolds. wikipedia.orgfrontiersin.org This allows for the creation of novel hybrid molecules with unique pharmacological profiles. For instance, the thiol can be used to link the peptide to heterocyclic scaffolds or to create constrained cyclic structures through linkages other than disulfide bonds. frontiersin.org These modifications can significantly alter the conformational landscape of the peptide, leading to enhanced binding to biological targets. nih.gov

Supramolecular Chemistry and Materials Science Applications of Fmoc D Cystine Derivatives

Self-Assembly Mechanisms of Fmoc-D-Cystine Based Hydrogelators

The self-assembly of Fmoc-amino acid derivatives, including this compound, into hydrogels is a complex process governed by a delicate balance of non-covalent interactions. mdpi.commdpi.com These interactions drive the molecules to organize into hierarchical structures, typically nanofibers, which then entangle to form a three-dimensional network that immobilizes water, resulting in a hydrogel. mdpi.comacs.orgmdpi.com

Molecular Recognition and Intermolecular Interactions Driving Assembly (e.g., hydrogen bonding, pi-pi stacking)

The primary driving forces for the self-assembly of Fmoc-amino acid-based hydrogelators are a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.comnih.govacs.orgrsc.org

π-π Stacking: The bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in initiating self-assembly. acs.orgacs.orgrsc.org The planar structure of the fluorenyl rings facilitates strong π-π stacking interactions, where the aromatic rings of adjacent molecules arrange themselves in a parallel fashion. rsc.orghelsinki.fi This stacking creates a hydrophobic core that is central to the formation of the fibrillar nanostructures. rsc.orgresearchgate.net Quantum mechanical calculations have confirmed the decisive role of these π-π stacking interactions in the stability of the assembled structures. rsc.org

Hydrogen Bonding: Intermolecular hydrogen bonding is another critical interaction that provides directionality and stability to the self-assembled network. nih.govhelsinki.finih.govsciforum.net These bonds can form between the carbamate (B1207046) groups of the Fmoc moiety, the carboxylic acid termini, and the amide backbones of the amino acid residues. mdpi.commdpi.com In the case of this compound, the disulfide bond itself does not directly participate in hydrogen bonding, but the peptide backbone provides ample opportunities for these interactions, contributing to the formation of stable β-sheet-like arrangements within the nanofibers. nih.gov

The interplay of these non-covalent forces leads to a hierarchical assembly process. Initially, this compound monomers aggregate to form primary nanostructures, which then grow into elongated nanofibers. These fibers subsequently entangle and cross-link to form the macroscopic hydrogel network. mdpi.com

Influence of Stereochemistry and Protecting Groups on Self-Assembly Propensity and Morphology

The stereochemistry of the amino acid and the nature of the protecting groups have a profound impact on the self-assembly process and the resulting morphology of the hydrogel. rsc.orgnih.gov

Stereochemistry: The chirality of the amino acid residue can significantly influence the self-assembly behavior. nih.govnih.gov The use of D-amino acids, such as in this compound, can lead to different packing arrangements and helical structures compared to their L-enantiomers. nih.gov This is due to the specific steric constraints and intermolecular interactions that arise from the D-configuration. For instance, studies on other short peptides have shown that changing the chirality of a single amino acid can dramatically alter the morphology from nanotubes to different fibrillar structures. nih.gov In some cases, heterochiral peptides (containing both D- and L-amino acids) have been found to form more stable and homogeneous nanostructures. nih.gov The stereochemistry of the amino acid can dictate the handedness of the resulting helical fibers, which in turn affects the macroscopic properties of the hydrogel.

Protecting Groups: The N-terminal protecting group is a dominant factor in controlling gelation. rsc.orgrsc.org The Fmoc group, with its large aromatic surface area, is particularly effective at promoting self-assembly through π-π stacking. acs.orgacs.org The choice of protecting group can invert the architectural preferences of the assembly process. rsc.org For example, a Z-group (benzyloxycarbonyl), which also has an aromatic ring, can encourage hierarchical self-assembly and gelation more effectively than a Boc (tert-butyloxycarbonyl) group, which lacks π-stacking capability. rsc.org This highlights the critical role of aromatic interactions in driving the gelation of these molecules. The stability of the protecting group is also a factor; for instance, the Fmoc group is known to be base-labile and can be cleaved at high pH, leading to the degradation of the hydrogel. rsc.org

Design and Characterization of Stimuli-Responsive Supramolecular Materials

The inherent properties of the amino acid side chains in Fmoc-derivatives can be exploited to create "smart" hydrogels that respond to specific environmental stimuli, such as changes in redox state, pH, or temperature.

Oxidation-Responsive Hydrogels from Fmoc-Cysteine Derivatives

The thiol group in cysteine provides a handle for creating oxidation-responsive materials. researchgate.netchemrxiv.orgmdpi.com The reversible oxidation of two thiol groups to form a disulfide bond (in cystine) or the oxidation of the sulfide (B99878) in a protected cysteine can be used to trigger gel-sol or sol-gel transitions.

Recent research has focused on Fmoc-protected, benzylated cysteine (Fmoc-CBzl). researchgate.netchemrxiv.org The oxidation of the sulfide in Fmoc-CBzl to two diastereomeric sulfoxides leads to products with significantly different self-assembly properties. researchgate.netchemrxiv.org This difference in assembly propensity and kinetics between the original molecule and its oxidized forms can be harnessed to create hydrogels that exhibit autonomous gel-sol-gel transitions in response to an oxidizing agent like hydrogen peroxide. researchgate.netchemrxiv.orgchemrxiv.org This behavior is attributed to the change in polarity and molecular packing upon oxidation. acs.org The chirality of the resulting sulfoxide (B87167), a factor often overlooked, has been shown to strongly influence the self-assembling propensity. chemrxiv.orgchemrxiv.org

PrecursorOxidizing AgentProductsObservationReference
Fmoc-CBzlHydrogen PeroxideDiastereomeric sulfoxides (Fmoc-CBzl-(R)-O and Fmoc-CBzl-(S)-O)Autonomous gel-sol-gel transition researchgate.netchemrxiv.org
Thiol-rich peptideOxidantDisulfide-bridged peptideGel formation mdpi.com
Ac-Ile-Val-Lys-CysHydrogen PeroxideDimerized peptide via disulfide crosslinksIncreased hydrogel stiffness mdpi.com

Exploration of pH- and Temperature-Responsive Properties in this compound Gels

Fmoc-amino acid-based hydrogels can also be designed to be responsive to changes in pH and temperature. nih.govmdpi.com

pH-Responsiveness: The presence of ionizable groups, such as the C-terminal carboxylic acid, makes the self-assembly of this compound hydrogels sensitive to pH. rsc.orgresearchgate.net At a pH below the pKa of the carboxylic acid, the group is protonated and neutral, which can facilitate hydrogen bonding and self-assembly. researchgate.net As the pH increases, the carboxylic acid becomes deprotonated and negatively charged. This can lead to electrostatic repulsion between the molecules, weakening the fibrillar network and potentially causing the hydrogel to dissolve into a solution (gel-sol transition). rsc.org This reversible transition allows for the controlled assembly and disassembly of the hydrogel by simply adjusting the pH of the environment. rsc.org

Temperature-Responsiveness: While many supramolecular hydrogels undergo a gel-to-sol transition upon heating, some Fmoc-peptide derivatives exhibit more complex thermal behaviors. acs.orgresearchgate.net For instance, some Fmoc-dipeptides show an increase in hydrogel stability with temperature up to a certain point, a behavior similar to lower critical solution temperature (LCST) polymers. acs.org This is driven by an increase in entropy that favors the self-assembled state. acs.org In other cases, a temperature-induced gel-to-gel transition has been observed, sometimes accompanied by a reversal of the supramolecular chirality of the assembled fibers. researchgate.net The specific temperature response of an this compound hydrogel would depend on the intricate balance of intermolecular forces and how they are affected by thermal energy.

Fabrication of Advanced Functional Soft Materials from this compound

The unique self-assembly properties and stimuli-responsiveness of this compound and related derivatives make them excellent building blocks for a variety of advanced functional soft materials with potential applications in biomedicine and biotechnology. mdpi.commdpi.comnih.gov

The fibrillar network of these hydrogels mimics the structure of the native extracellular matrix (ECM), making them promising candidates for tissue engineering scaffolds. acs.orgfrontiersin.orgnih.gov The biocompatibility of amino acid-based materials is a significant advantage. mdpi.com By incorporating cell-adhesive motifs like RGD (Arginine-Glycine-Aspartic acid) into the peptide sequence, it is possible to create hydrogels that actively promote cell adhesion, proliferation, and differentiation. nih.govnih.gov

The porous and water-rich environment of this compound hydrogels makes them suitable for the controlled release of therapeutic agents. mdpi.comacs.orgnih.gov The stimuli-responsive nature of these gels offers a mechanism for triggered drug delivery. For example, an oxidation-responsive hydrogel could be designed to release a drug in the presence of reactive oxygen species (ROS), which are often overexpressed in diseased tissues like tumors. mdpi.com Similarly, a pH-responsive hydrogel could be used for targeted delivery to specific tissues with different pH environments, such as the stomach or tumor microenvironments.

The self-healing and injectable properties of some of these supramolecular hydrogels are also highly desirable for biomedical applications. mdpi.commdpi.com The reversible nature of the non-covalent cross-links allows the hydrogel to break down under shear stress (e.g., during injection) and then rapidly reform once the stress is removed, enabling minimally invasive delivery. mdpi.commpg.de

The versatility of Fmoc-amino acid chemistry allows for the co-assembly of different building blocks to create multifunctional materials with tunable properties. nih.gov For example, combining this compound with other Fmoc-amino acids or bioactive peptides can lead to hydrogels with enhanced mechanical strength, specific biological activities, or multiple-stimuli responsiveness. nih.govnih.gov

Hydrogels for Controlled Release Systems and Encapsulation Strategies

Hydrogels derived from this compound and related cysteine derivatives are a class of "smart" biomaterials capable of encapsulating therapeutic agents and releasing them in response to specific environmental triggers. The key to their functionality lies in the reversible formation of disulfide bonds between cysteine residues. These covalent crosslinks provide structural integrity to the hydrogel network, while their susceptibility to cleavage in a reductive environment allows for on-demand disassembly and release of the entrapped cargo.

The self-assembly process is typically initiated by dissolving the Fmoc-amino acid precursor and then triggering gelation through a stimulus like a pH change or solvent switch. The resulting hydrogel consists of a three-dimensional network of entangled nanofibers, which creates pores that can physically entrap drug molecules. nih.gov For this compound, the gelation can be further stabilized and controlled by the oxidation of thiol groups into disulfide bridges, forming a covalently cross-linked network.

A primary application of these hydrogels is in redox-responsive drug delivery. frontiersin.org The tumor microenvironment and the intracellular space of cancer cells have a significantly higher concentration of the reducing agent glutathione (B108866) (GSH) compared to normal tissues. acs.org This differential provides a targeted release mechanism. When a drug-loaded this compound hydrogel encounters the high GSH levels in a tumor, the disulfide crosslinks are cleaved, leading to the degradation of the hydrogel network and the localized release of the encapsulated therapeutic agent. frontiersin.orgacs.org This strategy enhances the efficacy of anticancer drugs while minimizing systemic toxicity. frontiersin.org

Research has demonstrated that the release profile can be finely tuned. For instance, studies on cysteine-based organogels showed that the release mechanism follows a biphasic profile, starting with hydrogel erosion and followed by a diffusion-controlled stage. researchgate.net Furthermore, the mechanical properties and release kinetics of these hydrogels can be modulated by co-assembling the Fmoc-cysteine derivative with other molecules or by altering the crosslinking density. frontiersin.org This versatility allows for the design of delivery systems tailored for specific drugs and therapeutic applications. rsc.org

Table 1: Fmoc-Cystine Derivative Hydrogels for Controlled Release

Hydrogel System Encapsulated Agent Release Trigger/Mechanism Key Research Findings
Fmoc-Cysteine Derivative Hydrogel Doxorubicin (Anticancer Drug) High concentrations of Glutathione (GSH) Demonstrates targeted drug delivery potential due to the higher GSH levels in cancer cells, which cleave disulfide bonds and trigger drug release. frontiersin.orgacs.org
Fmoc-CBzl (benzylated cysteine) Supramolecular Hydrogel Model Drug (e.g., Congo Red) Oxidation (e.g., by H₂O₂) Exhibits autonomous gel-sol-gel transitions in response to oxidation, offering a novel mechanism for controlled release systems. researchgate.netchemrxiv.org
Pyrene-Lysine-Cysteine (PyKC) Peptide Hydrogel Enzymes, Congo Red Reducing agents (e.g., TCEP, GSH) The hydrogel network degrades in the presence of disulfide cleaving agents, allowing for the retrieval of functional enzymes and tuneable release of model drugs. frontiersin.org
Cysteine-based Organogel Doxorubicin Glutathione (GSH) The organogelators contain disulfide bonds that are cleaved by GSH, leading to a gel-to-solution transition and targeted release of the anticancer drug. acs.org

Nanomaterial Architectures Derived from this compound Self-Assembly

The self-assembly of this compound is a powerful bottom-up approach for fabricating a variety of well-defined nanomaterial architectures. The process is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl rings and hydrogen bonding of the amino acid backbone. beilstein-journals.orgacs.org The presence of the cysteine residue introduces additional control elements, such as the ability to form covalent disulfide bonds and to coordinate with metal ions, leading to a diverse range of nanostructures. nih.gov

One notable example is the fabrication of asymmetric nanostructures like nanobowls (NBs). Researchers have demonstrated a one-step method using continuous-flow microfluidics to induce the self-assembly of an N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine into NB structures. researchgate.net These NBs possess a unique concave structure and can be coated with a pH-responsive shell, making them suitable for advanced, switchable drug delivery systems. researchgate.net The study highlighted the potential of these nanoformulations in glioblastoma models, where they showed significantly higher retardation of tumor growth compared to the free drug. researchgate.net

Beyond simple self-assembly, co-assembly with other Fmoc-amino acids offers another strategy to control the final morphology. It has been shown that co-assembling a nanofiber-forming Fmoc-amino acid (like Fmoc-Tyrosine) with a nanoparticle-forming one (like Fmoc-Tryptophan) can result in a structural transformation from nanofibers to nanoparticles. acs.org This occurs because one component can act as an inhibitor, altering the molecular interactions and locking the assembly in the nucleation stage, thereby preventing elongation into fibers. acs.org This principle can be applied to this compound to tune the resulting nanostructure for specific applications, such as creating nanocarriers for drug delivery. acs.org

A distinct and highly promising area is the use of this compound derivatives in the construction of nanoscale metal-organic frameworks (NMOFs). NMOFs are hybrid materials formed by the coordination of metal ions with organic ligands. frontiersin.orgmdpi.com Cysteine can be incorporated in two main ways: either by functionalizing a pre-synthesized MOF with cysteine or by using a cysteine derivative directly as the organic linker during MOF synthesis. nih.gov These cysteine-functionalized NMOFs exhibit high porosity, large surface area, and biocompatibility. They have shown excellent performance in the enrichment of glycopeptides for proteomics analysis and as carriers for delivering multiple drugs to overcome drug resistance in cancer therapy. nih.govnih.gov

Table 2: Nanomaterial Architectures from Fmoc-Cystine Derivatives

Nanomaterial Type Building Blocks Method of Formation Resulting Architecture / Application
Nanobowls (NBs) N-(9-fluorenylmethoxycarbonyl)- S-triphenylmethyl-L-cysteine Continuous-flow microfluidics enabled supramolecular self-assembly Asymmetric concave nanostructures for pH-switchable anticancer drug delivery. researchgate.net
Nanoparticles Co-assembly of Fmoc-Tyr-OH and Fmoc-Trp-OH Solvent-switch co-assembly Fmoc-Trp-OH acts as a fiber inhibitor, transforming nanofiber formation into nanoparticle formation; useful for creating drug nanocarriers. acs.org
Cysteine-Functionalized Metal-Organic Frameworks (MOFs) Amino-derived MOF (e.g., MIL-101(NH₂)), Au nanoparticles, L-cysteine In situ loading of AuNPs followed by Cys immobilization Nanocomposite with large specific surface area and high hydrophilicity for efficient enrichment of N-linked glycopeptides. nih.gov
Nanoscale MOFs (NMOFs) Zirconium (metal), Valproic acid/Cisplatin (cargo), L-cysteine-PEG (functionalization) Self-assembly and post-synthesis functionalization Multifunctional nanoparticles for delivering chemotherapy to overcome drug resistance in lung cancer. nih.gov

Advanced Analytical and Spectroscopic Characterization in Fmoc D Cystine Research

Chromatographic Methodologies for Purity and Stereochemical Assessment (e.g., RP-HPLC, LC-MS for diastereomer separation)

Chromatographic techniques are indispensable for evaluating the chemical and stereochemical purity of Fmoc-D-Cystine and its derivatives. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for routine purity analysis. In this technique, the nonpolar Fmoc group confers significant hydrophobicity, leading to strong retention on nonpolar stationary phases (e.g., C18). Elution is typically achieved using a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, often acidified with trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main compound peak relative to the total area of all detected peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the definitive mass detection of MS. This hyphenated technique is crucial not only for confirming the molecular weight of the target compound but also for the challenging task of separating and identifying stereoisomers. During peptide synthesis, the D-configuration of this compound can be compromised through epimerization, leading to the formation of diastereomeric peptides. For instance, in the synthesis of a tripeptide containing D-Cystine, L-Alanine, and L-Leucine, the desired D-L-L peptide could be contaminated with the D-D-L diastereomer. Due to their different three-dimensional structures, these diastereomers often exhibit slightly different retention times on a chiral or high-resolution achiral HPLC column, allowing for their separation and quantification by LC-MS.

Table 1. Summary of Chromatographic Methods for this compound Analysis.
TechniquePrimary ApplicationTypical ConditionsKey Research Finding
RP-HPLCChemical Purity AssessmentStationary Phase: C18; Mobile Phase: Gradient of Acetonitrile/Water + 0.1% TFAQuantification of this compound purity (>99%) and detection of synthesis-related impurities.
LC-MSDiastereomer Separation & MW ConfirmationHigh-resolution C18 column coupled to an ESI-MS detector.Baseline separation of diastereomeric peptides, confirming stereochemical integrity during coupling reactions.

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. One-dimensional ¹H and ¹³C NMR spectra provide a complete map of the molecule's covalent framework. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the methine proton of the fluorenyl ring (~4.2 ppm), and the α- and β-protons of the D-cystine backbone.

Beyond simple structural confirmation, advanced two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are employed for conformational analysis. NOESY experiments identify protons that are close in space, providing crucial distance constraints used to model the preferred three-dimensional conformation of this compound in solution. NMR is also invaluable for mechanistic studies, allowing researchers to monitor reactions in real-time. For example, during peptide synthesis, the progress of a coupling reaction involving this compound can be followed by observing the disappearance of the reactant signals and the concurrent appearance of product signals.

Table 2. Characteristic ¹H NMR Chemical Shifts (δ) for this compound in a typical solvent (e.g., DMSO-d₆).
Proton TypeFunctional GroupApproximate Chemical Shift (ppm)Multiplicity
AromaticFmoc Group7.60 - 7.90Multiplet
AromaticFmoc Group7.30 - 7.45Multiplet
AliphaticFmoc CH & CH₂4.20 - 4.40Multiplet
α-ProtonCystine Backbone (α-CH)~4.15Multiplet
β-ProtonsCystine Backbone (β-CH₂)~3.25Multiplet

Mass Spectrometry (MS) is essential for confirming the molecular identity of this compound and the peptides it forms. High-resolution mass spectrometry (HRMS), often using Electrospray Ionization (ESI), provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for unambiguous confirmation of its elemental composition.

In peptide chemistry, tandem mass spectrometry (MS/MS) is the gold standard for sequence validation. A peptide containing an this compound residue is isolated in the mass spectrometer (as a precursor ion) and fragmented through collision-induced dissociation (CID). The resulting fragment ions (primarily b- and y-type ions) are analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, thus confirming the sequence. This technique definitively verifies the correct incorporation and position of the this compound unit within the peptide chain. Furthermore, MS is highly sensitive for detecting post-translational or synthesis-related modifications, such as the oxidation of the disulfide bond to a thiosulfinate or sulfonic acid, which would be identified by a characteristic mass increase (+16 or +48 Da, respectively).

UV-Visible (UV-Vis) spectroscopy is a cornerstone technique in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is cleaved using a basic solution, typically piperidine (B6355638) in a solvent like DMF. This cleavage releases a dibenzofulvene-piperidine adduct, which exhibits a strong, characteristic UV absorbance maximum around 301 nm. By measuring the absorbance of the solution after the deprotection step, one can accurately quantify the amount of Fmoc group cleaved from the solid support. This value is used to calculate the "loading" of the first amino acid onto the resin and to monitor the efficiency of each subsequent coupling step.

This quantitative analysis is a key component of Process Analytical Technology (PAT), enabling real-time control over the synthesis process. In-line UV-Vis flow cells can monitor the deprotection reaction as it happens, ensuring the reaction goes to completion before proceeding to the next step. Near-Infrared (NIR) spectroscopy offers a complementary, non-destructive PAT approach. NIR can be used to analyze the solid-phase resin directly (in-situ), distinguishing between the resin-bound Fmoc-amino acid, the free amine after deprotection, and the newly coupled residue based on their unique vibrational overtone and combination bands in the NIR region. This avoids the need for sampling and provides immediate feedback on the reaction status.

Table 3. Application of UV-Vis Spectroscopy for Fmoc Loading Determination.
ParameterDescriptionTypical Value / Observation
AnalyteDibenzofulvene-piperidine adductFormed upon Fmoc cleavage with piperidine.
Wavelength (λmax)Wavelength of maximum absorbance~301 nm (in 20% piperidine/DMF)
Molar Extinction Coefficient (ε)A measure of how strongly the analyte absorbs light~7800 M⁻¹cm⁻¹
ApplicationQuantification of Fmoc groups on solid supportCalculation of resin loading (μmol/g) using the Beer-Lambert law.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques used to probe the stereochemistry and higher-order structure of chiral molecules and their assemblies. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet region. For peptides containing this compound, the CD spectrum is highly sensitive to the formation of secondary structures like β-sheets, α-helices, or specific turns induced by the D-amino acid. The disulfide bond of cystine is itself a chromophore and a chiral element, contributing a distinct signal (typically around 250 nm) whose sign and intensity depend on its dihedral angle.

VCD extends this principle into the infrared region, probing the chirality of molecular vibrations. VCD is particularly informative for studying the local conformation around the amide bonds (Amide I and Amide II regions) and the disulfide bridge of the D-cystine residue. Because VCD is sensitive to the absolute configuration and conformation of the entire molecule, it can provide detailed structural information that is complementary to conventional CD, helping to distinguish between different conformational isomers or to study the specific structural perturbations caused by the D-Cystine unit within a peptide backbone.

Fmoc-derivatized amino acids, including this compound, are well-known building blocks for creating supramolecular nanostructures, such as hydrogels, through self-assembly. A suite of microscopy and diffraction techniques is used to characterize the morphology and internal packing of these assemblies.

Confocal Laser Scanning Microscopy (CLSM) allows for the three-dimensional visualization of the bulk hydrogel network. Often, a fluorescent dye like Thioflavin T, which binds specifically to the β-sheet structures prevalent in these assemblies, is used to highlight the fibrillar morphology. Atomic Force Microscopy (AFM) provides much higher, nanoscale resolution, enabling direct imaging of the individual self-assembled structures. AFM can reveal the morphology (e.g., flat ribbons, twisted fibers, nanotubes) and provide quantitative data on their dimensions, such as height and width, which are typically in the range of nanometers.

X-ray Diffraction (XRD) provides critical insight into the molecular-level organization within these ordered nanostructures. Wide-Angle X-ray Scattering (WAXS) patterns of this compound assemblies typically show two characteristic diffraction signals: one at a spacing of ~0.47 nm, corresponding to the inter-strand distance within a β-sheet, and another at a larger spacing (~1.2-2.5 nm), corresponding to the π-π stacking distance between the aromatic Fmoc groups. These signatures confirm a hierarchical structure where peptide backbones form β-sheets that are further organized by the stacking of the fluorenyl moieties.

Table 4. Techniques for Supramolecular Analysis of this compound Assemblies.
TechniqueScale of AnalysisInformation ObtainedTypical Finding
CLSMMicrometer (μm)3D network morphology, fibril distribution.Visualization of an interconnected, porous fibrillar network in a hydrogel.
AFMNanometer (nm)High-resolution surface topography, nanofiber dimensions.Imaging of individual nanofibers with heights of ~3 nm and widths of ~10-20 nm.
XRD (WAXS)Ångström (Å)Molecular packing, intermolecular distances.Diffraction peaks indicating β-sheet structure and π-π stacking of Fmoc groups.

Computational and Theoretical Investigations of Fmoc D Cystine Systems

Molecular Dynamics Simulations of Self-Assembly Processes and Hydrogel Formation

Molecular dynamics (MD) simulations have been instrumental in elucidating the self-assembly of Fmoc-protected amino acids and peptides into ordered nanostructures and hydrogels. researchgate.netaip.orgaip.org These simulations model the system's evolution over time by calculating the forces between atoms and integrating Newton's laws of motion. This allows for the observation of dynamic processes like peptide aggregation and solvent interactions.

The self-assembly process is driven by a combination of non-covalent interactions, including:

π-π stacking: Interactions between the aromatic fluorenyl groups of the Fmoc moiety.

Hydrogen bonding: Formation of networks between the peptide backbones. aip.org

Hydrophobic interactions: The tendency of nonpolar groups to aggregate in an aqueous environment. aip.orgaip.org

Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules. beilstein-journals.org

Electrostatic interactions: Attractions or repulsions between charged groups. aip.orgaip.org

MD simulations can predict the formation of various structures, such as nanofibers, nanovesicles, and nanotubes, depending on the specific amino acid sequence and environmental conditions like pH and solvent. researchgate.netresearchgate.net For instance, simulations have shown how Fmoc-dipeptides can self-assemble into β-sheet-like structures, which then elongate to form nanofibers that entangle to create a hydrogel network. aip.org The synergistic interplay of the aforementioned interactions is crucial for the formation of these thermodynamically stable supramolecular structures. aip.org

Table 1: Key Interactions Driving Fmoc-Peptide Self-Assembly

Interaction Type Description Role in Self-Assembly
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Major driving force for the aggregation of the Fmoc groups.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a more electronegative atom. Stabilizes secondary structures like β-sheets within the assembled nanofibers. aip.org
Hydrophobic Interactions Tendency of nonpolar molecules to aggregate in aqueous solutions. Contributes to the collapse and packing of nonpolar side chains. aip.orgaip.org
Electrostatic Interactions Forces between charged molecules or parts of molecules. Can either promote or hinder assembly depending on the charges of the peptide and the pH of the solution. aip.orgaip.org
Van der Waals Forces Weak intermolecular forces that arise from temporary fluctuations in electron distribution. Contribute to the overall stability of the assembled structure. beilstein-journals.org

Quantum Chemical Calculations of Reactivity, Conformation, and Intermolecular Interactions

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and conformational preferences of molecules like Fmoc-D-Cystine. nih.govnih.govacs.org These methods solve the Schrödinger equation for a given system, yielding information about molecular orbitals, charge distributions, and reaction energetics.

For cysteine-containing molecules, quantum chemistry is particularly useful for studying the reactivity of the thiol group and the disulfide bond. nih.gov Calculations can determine the energies of different conformations, revealing the most stable arrangements of the molecule. nih.govacs.org For example, the conformational energies and the energy barrier to rotation around the S-S bond in a disulfide can be calculated, providing insight into its flexibility and reactivity. nih.gov

Furthermore, these calculations can quantify the strength of intermolecular interactions, such as hydrogen bonds. researchgate.net By modeling the interaction between this compound and other molecules, it is possible to predict preferred binding partners and understand the forces governing molecular recognition. researchgate.net Natural Bond Orbital (NBO) analysis, for instance, can be used to quantify the stabilizing interactions arising from electron donation from a lone pair into an antibonding orbital, which is crucial for understanding conformational preferences and reactivity. nih.gov

Table 2: Applications of Quantum Chemical Calculations for this compound

Application Computational Method Information Obtained
Reactivity Analysis Density Functional Theory (DFT) Reaction energies, activation barriers, and preferred reaction pathways for the thiol and disulfide groups. nih.gov
Conformational Analysis DFT, Ab initio methods Relative energies of different conformers, rotational barriers, and preferred geometries. nih.govnih.govacs.org
Intermolecular Interactions DFT with continuum solvation models, NBO analysis Hydrogen bond strengths, binding energies with other molecules, and the nature of non-covalent interactions. nih.govresearchgate.net

Modeling of Host-Guest Interactions in Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govthno.org In the context of this compound, this can involve the formation of host-guest complexes where the this compound assembly acts as a host for smaller guest molecules. rsc.orgmpg.de

Computational modeling plays a crucial role in understanding and predicting these host-guest interactions. mpg.deresearchgate.net Techniques like molecular docking and MD simulations can be used to predict the binding affinity and preferred binding mode of a guest molecule within a host structure formed by this compound. These models can reveal how factors like the size, shape, and chemical functionality of the host's cavity and the guest molecule influence the stability of the complex. mpg.de

The design of these supramolecular systems is often guided by the principle of molecular recognition, where the host is tailored to bind a specific guest. thno.orgmpg.de Computational models can help in the rational design of such systems by predicting how modifications to the this compound building block will affect the resulting supramolecular architecture and its guest-binding properties. These interactions are dynamic and can be influenced by external stimuli such as pH, temperature, and light. thno.org

Prediction of Stereochemical Outcomes and Side Reaction Pathways

During chemical synthesis, particularly in peptide synthesis, side reactions can occur, leading to impurities and reduced yields. researchgate.netiris-biotech.de Computational chemistry can be employed to predict the likelihood of these side reactions and to understand the factors that influence their occurrence.

For cysteine-containing peptides, a common side reaction is racemization at the α-carbon, especially during the activation step of peptide coupling. researchgate.net Quantum chemical calculations can model the transition states of both the desired reaction and potential side reactions, allowing for a comparison of their activation energies. A lower activation energy for a side reaction pathway would indicate a higher probability of its occurrence.

Another potential side reaction for cysteine is the formation of a 3-(1-piperidinyl)alanine adduct, which can happen during the removal of the Fmoc protecting group with piperidine (B6355638). lu.se This involves a base-catalyzed elimination of the protected thiol side chain, followed by a nucleophilic addition of piperidine. lu.se Computational models can elucidate the mechanism of such reactions and help in identifying conditions that minimize their occurrence. lu.se Furthermore, understanding the stereochemistry of the products is crucial, and computational methods can predict the relative stability of different stereoisomers. nih.gov

Table 3: Common Side Reactions in Fmoc-based Peptide Synthesis Involving Cysteine

Side Reaction Description Factors Influencing Occurrence
Racemization Loss of stereochemical integrity at the α-carbon of the cysteine residue. researchgate.net Base strength, coupling reagents, and temperature. researchgate.net
Aspartimide Formation A side reaction affecting aspartate residues, but relevant in the context of peptide synthesis in general. It is catalyzed by both acids and bases. iris-biotech.de The amino acid sequence, particularly when Asp is followed by Gly, Asp, Asn, Gln, or Arg. iris-biotech.de
3-(1-piperidinyl)alanine Adduct Formation Addition of piperidine to the dehydroalanine (B155165) intermediate formed after β-elimination of the protected thiol group. lu.se The nature of the S-protecting group and the basicity of the deprotection solution. lu.se
Oxidation The thiol group of cysteine can be oxidized to form sulfoxides or other species. iris-biotech.de Presence of oxidizing agents or prolonged exposure to air.

Future Directions and Emerging Research Avenues for Fmoc D Cystine

Innovations in Stereoselective Synthesis and Derivatization of D-Cysteine

Recent advancements in synthetic organic chemistry are providing more efficient and highly selective methods for the preparation of D-cysteine and its derivatives, which are the precursors to Fmoc-D-Cystine. These innovations are crucial for overcoming the challenges associated with controlling the stereochemistry at the α-carbon, a critical factor for the biological and material properties of the final products.

One promising approach involves the diastereoselective 1,4-conjugate addition of aryl thiols to a chiral bicyclic dehydroalanine (B155165). researchgate.net This method is noteworthy for its high degree of chemo- and stereoselectivity, proceeding efficiently at room temperature. researchgate.net The resulting Michael adducts can then be readily converted into the corresponding N-Fmoc-D-cysteine derivatives for use in solid-phase peptide synthesis (SPPS). researchgate.net

Another innovative strategy focuses on the stereoselective α-deuteration of cysteine derivatives. nih.gov This is achieved through the deprotonation of a chiral bicyclic serine equivalent followed by selective deuteration, or via diastereoselective additions of thiols to a chiral bicyclic dehydroalanine in deuterated alcohols. nih.gov Such methods allow for the site-selective introduction of deuterium (B1214612) at the Cα position, providing valuable tools for mechanistic studies and the development of isotopically labeled compounds. nih.gov

Researchers are also exploring the use of L-cysteine as a synthon for D-amino acids, further expanding the toolkit for stereoselective synthesis. researchgate.net These new tools and methodologies are not only improving the efficiency and selectivity of D-cysteine derivative synthesis but are also enabling the creation of novel structures with tailored properties for a wide range of applications.

Key Innovations in D-Cysteine Synthesis:

Method Key Features Potential Applications
Diastereoselective 1,4-conjugate additionHigh chemo- and stereoselectivity, room temperature reaction. researchgate.netSynthesis of fluorescent D-cysteines, Fmoc-D-cysteine derivatives for SPPS. researchgate.net
Stereoselective α-deuterationSite-selective deuteration at the Cα atom. nih.govMechanistic studies, synthesis of deuterated analogues of drugs. nih.gov
L-cysteine as a D-amino acid synthonUtilizes a readily available starting material to access the D-enantiomer. researchgate.netBroadening the scope of D-amino acid synthesis. researchgate.net

Integration of this compound with Bioorthogonal Chemistry for Advanced Bioconjugation

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful platform for the precise modification of biomolecules. acs.orgresearchgate.netnih.gov The unique reactivity of the cysteine thiol group makes it an ideal target for such modifications. rsc.org this compound, with its protected amine and carboxylic acid functionalities, is a valuable building block for incorporating a reactive disulfide handle into peptides and other molecules destined for bioconjugation.

One of the most widely used bioorthogonal reactions is the "click" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition. nih.gov While not directly involving the disulfide bond of this compound, peptides containing D-cysteine can be functionalized with azides or alkynes to participate in these reactions. More directly relevant is the thiol-ene reaction, where the thiol group of a deprotected D-cysteine residue can react with an alkene.

Recent research has focused on developing highly chemo-, regio-, and stereoselective methods for cysteine modification. For example, the use of ynamides for the β-addition to cysteine residues has shown excellent stereoselectivity and stability. chemrxiv.org This method is compatible with a wide range of functional groups found in peptides and can even be performed in one pot with click chemistry, expanding its utility in chemical biology. chemrxiv.org

The integration of this compound into bioorthogonal workflows allows for the construction of complex biomolecular architectures. For instance, a peptide synthesized with an this compound unit can be deprotected to reveal the reactive disulfide, which can then be selectively targeted for conjugation to another molecule, such as a drug, a fluorescent probe, or a surface. This strategy is being explored for applications in targeted drug delivery, in vivo imaging, and the development of diagnostic tools. acs.orgchemimpex.com

Bioorthogonal Reactions for Cysteine Modification:

Reaction Description Advantages
Thiol-yne/Thiol-eneAddition of a thiol across a triple or double bond. nih.govHigh efficiency and selectivity.
Ynamide β-additionReaction of a thiol with an ynamide. chemrxiv.orgExcellent stereoselectivity, stable product, compatible with other functional groups. chemrxiv.org
Staudinger LigationReaction of an azide (B81097) with a phosphine (B1218219) to form an amide bond. researchgate.netForms a stable amide linkage. researchgate.net
Diels-Alder ReactionCycloaddition between a diene and a dienophile. researchgate.netCan be used to conjugate a variety of molecules. researchgate.net

Development of Novel Functional Materials with Tunable and Adaptive Properties

Fmoc-modified amino acids and short peptides are recognized as powerful building blocks for the bottom-up fabrication of functional nanomaterials. rsc.org The self-assembly of these molecules is driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking of the aromatic fluorenyl groups of the Fmoc moiety. rsc.org this compound, with its disulfide bond, introduces an additional, reversible covalent interaction that can be used to control the structure and properties of the resulting materials.

The ability of the disulfide bond to be reversibly reduced and oxidized provides a mechanism for creating dynamic and responsive materials. For example, hydrogels formed from the self-assembly of this compound-containing peptides can be designed to degrade in response to a reducing environment, such as that found inside cells. This property is being exploited for the development of controlled drug delivery systems.

Furthermore, the incorporation of this compound into self-assembling peptide systems allows for the creation of materials with tailored mechanical and chemical properties. The stereochemistry of the D-amino acid can influence the packing of the peptide chains, leading to different nanostructures and material properties compared to their L-cysteine counterparts. These materials are being investigated for a variety of applications, including tissue engineering, biosensing, and as templates for the synthesis of inorganic nanomaterials. chemimpex.com

The development of novel cysteine protecting groups, such as the S-Tris(2,4,6-trimethoxyphenyl)methyl (STmp) group, further expands the possibilities for creating complex, multi-disulfide-bridged peptides and materials. sigmaaldrich.com The STmp group is stable under standard Fmoc-SPPS conditions but can be selectively removed under mild thiolysis conditions, enabling the regioselective formation of disulfide bonds. sigmaaldrich.com

Exploration in New Catalytic and Biocatalytic Systems Featuring this compound Motifs

The unique chemical environment provided by self-assembled peptide nanostructures can be harnessed to create novel catalytic systems. acs.org The incorporation of this compound into these systems can provide a catalytic thiol group or a site for anchoring catalytic metal complexes.

Researchers have designed peptide-based catalysts that mimic the active sites of natural enzymes. acs.org For example, co-assembling peptides containing histidine, serine, and aspartic acid have been shown to mimic the catalytic triad (B1167595) of hydrolases. acs.org Similarly, this compound could be incorporated into such systems to provide a nucleophilic thiol for catalysis.

The self-assembly of Fmoc-peptide conjugates can create microenvironments that enhance reaction rates and selectivities. nih.gov For instance, the formation of a hydrogel through the self-assembly of a catalytic peptide can create a localized environment that favors a particular chemical transformation. nih.gov

Furthermore, the field of biocatalysis is exploring the use of non-canonical amino acids to create enzymes with novel functions. acs.orgnih.gov While direct incorporation of this compound into proteins via genetic code expansion is not yet established, peptides synthesized with this building block can be used to create artificial enzymes or to modify the activity of existing enzymes. The covalent modification of cysteine residues in enzymes with new catalytic elements has been used to generate biocatalysts with new oxidoreductase or hydroformylation activities. acs.org

Emerging Catalytic Applications:

System Role of D-Cysteine Motif Potential Reactions
Self-assembled peptide nanogelsProvides a catalytic thiol group within a defined microenvironment. nih.govHydrolysis, condensation reactions. nih.gov
Artificial metalloenzymesSite for anchoring a catalytic metal complex.Oxidation, reduction, C-C bond formation.
Modified natural enzymesIntroduction of a new catalytic residue via chemical modification. acs.orgA broad range of enzymatic transformations. acs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The pharmaceutical and chemical industries are increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. acs.orgrsc.orgnih.gov This includes the synthesis of peptide-based therapeutics and the building blocks used in their production, such as this compound.

A major focus of green chemistry in peptide synthesis is the replacement of hazardous solvents, such as dimethylformamide (DMF), with more benign alternatives. acs.org Researchers are investigating a range of greener solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone, for use in solid-phase peptide synthesis (SPPS). acs.org The solubility of Fmoc-amino acids and the efficiency of coupling and deprotection steps are key considerations in the selection of alternative solvents. nih.gov

In addition to solvent replacement, efforts are being made to improve the atom economy of peptide synthesis. nih.gov Traditional methods often use a large excess of coupling reagents, which generate significant waste. nih.gov The development of more efficient coupling reagents and catalytic methods for amide bond formation is an active area of research. acs.org

Greener methods for the removal of the Fmoc protecting group are also being explored. While piperidine (B6355638) is the standard reagent for this step, it is not ideal from a green chemistry perspective. Pyrrolidine has been investigated as a potential alternative, expanding the range of compatible solvents for green SPPS. acs.org

Furthermore, researchers are developing greener protocols for the synthesis of the Fmoc-amino acid building blocks themselves. One approach utilizes agro-waste derived solvent media for peptide bond formation using Nα-Fmoc-amino acid chlorides. eurekaselect.com This method avoids the need for additional bases and proceeds with good yields and stereochemical integrity. eurekaselect.com

The principles of green chemistry are also being applied to the downstream applications of this compound, such as in the development of biodegradable materials and catalysts that can be recycled and reused.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-D-Cystine, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .
  • Coupling : Activate carboxyl groups with HBTU/HOBt or Oxyma Pure in DMF .
  • Oxidation : After assembly, oxidize the cysteine residues to form the disulfide bond (e.g., using DMSO or iodine) .
  • Reproducibility : Document reaction times, equivalents of reagents, and purification methods (e.g., HPLC gradients). Adhere to guidelines for experimental rigor, such as reporting batch-to-batch variability and validating purity via LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

  • Methodological Answer :

  • NMR : Monitor the Fmoc aromatic protons (δ 7.3–7.8 ppm) and disulfide-linked cystine β-protons (δ ~3.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ for this compound: ~532.6 Da) and assess oxidation completeness via absence of free thiol peaks .
  • FT-IR : Look for Fmoc carbonyl stretches (~1700 cm⁻¹) and disulfide S-S vibrations (~500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvent systems?

  • Methodological Answer :

  • Systematic Analysis : Conduct solubility screens using standardized buffers (e.g., PBS, DMSO-water mixtures) and document temperature/pH conditions .
  • Contradiction Mitigation : Compare results with literature using meta-analysis frameworks (e.g., PRISMA) to identify confounding variables like residual counterions or oxidation states .
  • Validation : Replicate conflicting studies under identical conditions and employ statistical tests (e.g., ANOVA) to assess significance .

Q. What computational chemistry approaches are validated for predicting the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate conformational stability in solvents (e.g., water, DMF) using packages like GROMACS. Validate with experimental DSC (Differential Scanning Calorimetry) data .
  • Quantum Mechanics (QM) : Calculate redox potentials of disulfide bonds using Gaussian or ORCA. Compare with experimental cyclic voltammetry results .
  • Best Practices : Ensure computational workflows are transparent (e.g., WebMO job logs) and cross-validate force fields with crystallographic data .

Q. How does enantiomeric purity of this compound impact its application in peptide self-assembly studies?

  • Methodological Answer :

  • Chiral Analysis : Use chiral HPLC (e.g., Chirobiotic T column) to quantify D/L ratios. Correlate with CD spectroscopy for secondary structure validation (e.g., β-sheet vs. random coil) .
  • Functional Impact : Design experiments comparing self-assembly kinetics (via TEM/DLS) of enantiopure vs. racemic mixtures. Apply statistical models (e.g., multivariate regression) to isolate enantiomeric effects .

Methodological Frameworks for Research Design

Q. How can researchers formulate hypotheses about this compound’s reactivity using the PICO framework?

  • Methodological Answer :

  • Population (P) : this compound in peptide synthesis.
  • Intervention (I) : Varying oxidation methods (e.g., air vs. chemical oxidizers).
  • Comparison (C) : Compare disulfide bond formation efficiency vs. Fmoc-L-Cystine.
  • Outcome (O) : Yield, purity, and structural fidelity (via LC-MS/NMR).
  • Application : Use this structure to design controlled experiments and meta-analyses .

Q. What strategies are recommended for troubleshooting failed coupling reactions involving this compound?

  • Methodological Answer :

  • Diagnostic Steps :

Real-Time Monitoring : Use Kaiser test or LC-MS to detect unreacted amines .

Solvent Optimization : Switch to less polar solvents (e.g., NMP) if steric hindrance occurs.

Activation Alternatives : Replace HBTU with COMU for hindered residues .

  • Preventive Measures : Pre-activate this compound with DIPEA and track coupling efficiency via reaction calorimetry .

Data Management and Validation

Q. How should researchers design a data management plan (DMP) for studies involving this compound?

  • Methodological Answer :

  • Storage : Use FAIR principles—store raw NMR/MS data in repositories like Zenodo with DOI assignment .
  • Metadata : Document synthesis conditions (e.g., humidity, glovebox O₂ levels) to contextualize stability data .
  • Ethics : Address safety protocols (e.g., handling oxidizing agents) and cite SDS guidelines for Fmoc-protected compounds .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit IC50 values using four-parameter logistic models (e.g., GraphPad Prism) .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous datapoints from cell viability assays .
  • Reproducibility : Report confidence intervals and power analysis to justify sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.